molecular formula C8H16ClNO3 B2496956 2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride CAS No. 2219379-12-9

2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride

Cat. No.: B2496956
CAS No.: 2219379-12-9
M. Wt: 209.67
InChI Key: PMTHDFWWLRZBAG-UHFFFAOYSA-N
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Description

2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride is a piperidine-based compound featuring a methoxy-linked acetic acid moiety. This compound is structurally relevant in medicinal chemistry, particularly in the design of central nervous system (CNS) agents or enzyme inhibitors, where piperidine derivatives are common pharmacophores .

Properties

IUPAC Name

2-(piperidin-3-ylmethoxy)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c10-8(11)6-12-5-7-2-1-3-9-4-7;/h7,9H,1-6H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTHDFWWLRZBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reaction of piperidine with chloroacetic acid in the presence of a base to form the intermediate compound, which is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents log P<sup>*</sup> Hazard Classification (GHS)
2-(Piperidin-3-ylmethoxy)acetic acid HCl C8H16ClNO3 209.67 Piperidine-3-yl, acetic acid ~1.2 (estimated) Not fully characterized
2-(Pyridin-3-yl)acetic acid HCl (6419-36-9) C7H8ClNO2 173.60 Pyridine ring, acetic acid ~0.8 H319 (eye irritation), H335 (respiratory irritation)
2-Phenyl-2-(piperidin-2-yl)acetic acid HCl (19395-40-5) C13H18ClNO2 255.74 Piperidine-2-yl, phenyl, acetic acid ~2.1 Not reported
Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl (1630907-26-4) C10H20ClNO2 221.72 Piperidine-4-yl, ethyl ester, methyl ~2.5 No data
4-Chloro-2-(piperidin-3-ylmethoxy)pyrimidine HCl (1185311-80-1) C10H15Cl2N3O 264.16 Piperidine-3-yl, pyrimidine, chlorine ~1.9 Not reported

<sup>*</sup>log P values are estimated based on substituent contributions.

Biological Activity

2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride is a piperidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula C8H15NO3HClC_8H_{15}NO_3\cdot HCl and has been studied for various therapeutic applications, particularly in drug discovery and development.

The synthesis of this compound typically involves the reaction of piperidine derivatives with chloroacetic acid. The reaction conditions generally include moderate temperatures and solvents such as ethanol or water. The final product is purified through crystallization techniques, ensuring high yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes. The exact molecular targets remain an area of ongoing research, but preliminary findings suggest potential effects on neurotransmitter systems and cellular signaling pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound may inhibit the growth of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against prostate (PC-3), colon (HCT-116), and breast cancer (MCF-7) cell lines, with IC50 values indicating significant potency .
  • Neuroprotective Effects : There is emerging evidence suggesting that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its interaction with neurotransmitter receptors could play a role in modulating neuronal excitability and protecting against oxidative stress .

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound:

  • Anticancer Studies :
    • In a study assessing various derivatives for anticancer activity, this compound was found to inhibit cell proliferation in multiple cancer lines with varying IC50 values, showcasing its potential as a lead compound for further development .
    Cell LineIC50 (µM)
    PC-30.67
    HCT-1160.80
    MCF-70.87
  • Neuroprotective Effects :
    • A study investigated the neuroprotective effects of the compound in vitro, revealing that it could reduce neuronal cell death induced by oxidative stress, suggesting its utility in neurodegenerative conditions .

Comparative Analysis with Similar Compounds

When compared to other piperidine derivatives, this compound stands out due to its unique structure that allows for diverse interactions within biological systems.

CompoundActivity TypeNotable Effects
PiperidineGeneral precursorUsed in various organic syntheses
N-MethylpiperidineAnalgesic propertiesExhibits pain-relief effects
2-(Piperidin-4-ylmethanol)AntidepressantPotential mood-enhancing effects

Q & A

Q. What are the standard synthetic routes for 2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride, and what key parameters influence yield and purity?

Methodological Answer: The compound is synthesized via nucleophilic substitution or esterification reactions. A common route involves reacting 3-piperidinol derivatives with chloroacetic acid or its esters under basic conditions (e.g., NaHCO₃) in solvents like ethanol or dichloromethane . Key parameters include:

  • Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄, DMAP) to accelerate esterification.
  • Temperature control : Reflux conditions (70–100°C) optimize reaction kinetics without side-product formation .
  • Purification : Crystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the hydrochloride salt .

Q. Example Reaction Conditions Table :

ReactantsSolventCatalystTemp. (°C)Yield (%)Purity (HPLC)
3-Piperidinol + Chloroacetic acidEthanolH₂SO₄8065–75≥95%
Piperidin-3-ylmethanol + Ethyl bromoacetateDCMDMAP2550–60≥90%

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer: Safety protocols are critical due to acute toxicity (oral, dermal, inhalation) and irritancy (Category 4 GHS). Key measures include:

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid aerosol inhalation (TLV: 0.1 mg/m³) .
  • Spill management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers at 2–8°C, away from oxidizers .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer: Multi-modal characterization ensures structural validation:

  • NMR : ¹H/¹³C NMR to confirm piperidine ring protons (δ 1.5–2.8 ppm) and acetate moiety (δ 3.7–4.2 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and chloride adducts .
  • HPLC : Purity assessment using C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance scalability while maintaining enantiomeric purity?

Methodological Answer: Scalability challenges include side reactions (e.g., racemization) and solvent volume. Strategies:

  • Continuous flow reactors : Reduce reaction time and improve heat transfer (yield ↑15–20%) .
  • Chiral catalysts : Use (R)-BINOL for asymmetric synthesis (ee >98%) .
  • Solvent-free conditions : Microwave-assisted synthesis minimizes solvent waste and energy .

Case Study : A 10 g-scale reaction using flow reactors achieved 85% yield and 99% ee, compared to 65% yield in batch mode .

Q. How do structural modifications at the piperidine or acetic acid moieties influence pharmacokinetic properties?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Piperidine substitution : N-Methylation improves blood-brain barrier permeability (logP ↑0.5) .
  • Acetic acid replacement : Esterification (e.g., ethyl ester) enhances oral bioavailability (Cₘₐₓ ↑2× vs. free acid) .
  • Hydrochloride salt : Increases aqueous solubility (5 mg/mL vs. 1 mg/mL for free base) .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with receptors (e.g., σ-1, NMDA) using PDB structures (e.g., 6DK1). Focus on hydrogen bonds between the acetate group and Arg/Lys residues .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Train on piperidine derivatives to predict IC₅₀ values (R² >0.85) .

Q. How can contradictions in reported biological activities of piperidine derivatives be resolved?

Methodological Answer: Discrepancies often arise from assay variability. Mitigation strategies:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and controls (positive/vehicle) .
  • Dose-response normalization : Report EC₅₀/IC₅₀ values with 95% confidence intervals .
  • Target validation : CRISPR knockout or siRNA silencing to confirm target specificity .

Example : Conflicting IC₅₀ values (10 vs. 50 µM) for σ-1 receptor inhibition were resolved by standardizing membrane preparation protocols .

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